2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H26N2O7 It is a derivative of benzoate and features multiple functional groups, including ethoxy, methoxy, and carbohydrazonoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 2-methoxyphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Coupling with ethoxyphenyl benzoate: The hydrazone intermediate is then coupled with 2-ethoxy-4-nitrophenyl 4-methoxybenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reduction of the nitro group: The nitro group in the coupled product is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Final condensation: The amino group is then condensed with another equivalent of 2-methoxyphenoxyacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbohydrazonoyl group can be reduced to a corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, Pd/C under hydrogen atmosphere.
Substitution: NaOEt, NaOMe, under reflux conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
- 2-Ethoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-((4-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-((2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
765288-95-7 |
---|---|
Molecular Formula |
C26H26N2O7 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-4-33-24-15-18(9-14-23(24)35-26(30)19-10-12-20(31-2)13-11-19)16-27-28-25(29)17-34-22-8-6-5-7-21(22)32-3/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+ |
InChI Key |
NXURXFLWBDJTPE-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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